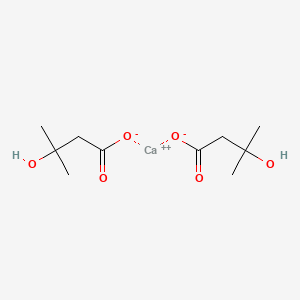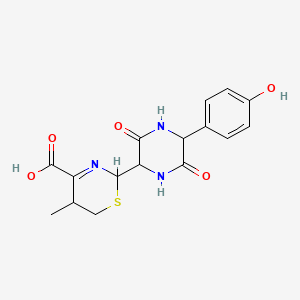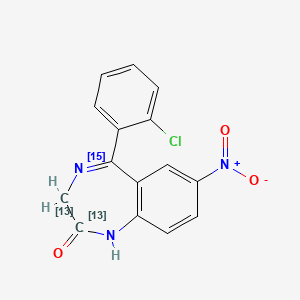
Clonazepam-13C2,15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clonazepam-13C2,15N is a stable isotope-labeled analogue of clonazepam, a well-known antiepileptic agent with anxiolytic and antimanic properties. The compound is chemically defined as 50 (2-Chlorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one-13C2,15N. It is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of clonazepam .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Clonazepam-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the clonazepam molecule. The process typically starts with the preparation of labeled benzodiazepine intermediates, followed by nitration and chlorination reactions to introduce the nitro and chloro groups, respectively. The final step involves the cyclization of the intermediate to form the benzodiazepine ring structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The use of specialized equipment and reagents is essential to achieve the desired isotopic labeling .
Analyse Des Réactions Chimiques
Types of Reactions
Clonazepam-13C2,15N undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl group in the benzodiazepine ring can be reduced to a hydroxyl group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzodiazepine derivatives.
Applications De Recherche Scientifique
Clonazepam-13C2,15N is widely used in scientific research, including:
Chemistry: Studying the metabolic pathways and degradation products of clonazepam.
Biology: Investigating the interaction of clonazepam with biological macromolecules.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of clonazepam in the human body.
Industry: Quality control and validation of clonazepam formulations.
Mécanisme D'action
Clonazepam-13C2,15N, like clonazepam, acts on benzodiazepine receptors as a gamma-aminobutyric acid (GABA) receptor agonist. It enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and reduced neuronal excitability. This mechanism is responsible for its anticonvulsant, anxiolytic, and muscle relaxant properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and anticonvulsant properties.
Lorazepam: Known for its strong anxiolytic effects.
Alprazolam: Commonly used for anxiety and panic disorders.
Uniqueness
Clonazepam-13C2,15N is unique due to its stable isotope labeling, which allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in both research and industrial applications .
Propriétés
Formule moléculaire |
C15H10ClN3O3 |
|---|---|
Poids moléculaire |
318.69 g/mol |
Nom IUPAC |
5-(2-chlorophenyl)-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H10ClN3O3/c16-12-4-2-1-3-10(12)15-11-7-9(19(21)22)5-6-13(11)18-14(20)8-17-15/h1-7H,8H2,(H,18,20)/i8+1,14+1,17+1 |
Clé InChI |
DGBIGWXXNGSACT-XOWCGMJMSA-N |
SMILES isomérique |
[13CH2]1[13C](=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=[15N]1)C3=CC=CC=C3Cl |
SMILES canonique |
C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


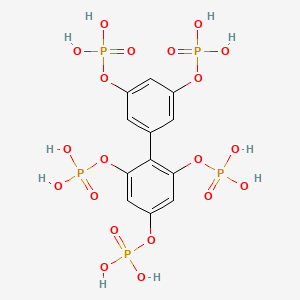
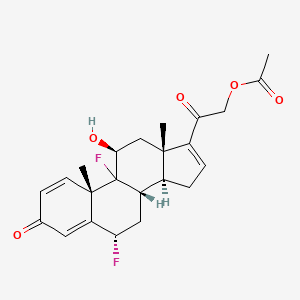
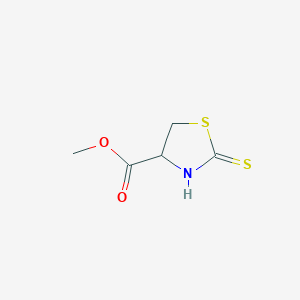
![[4,4'-Bipyridine]-3,3'-diamine](/img/structure/B13406484.png)
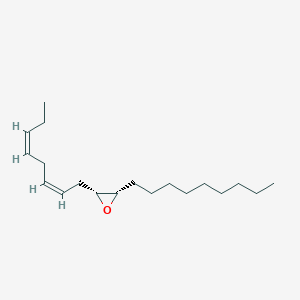
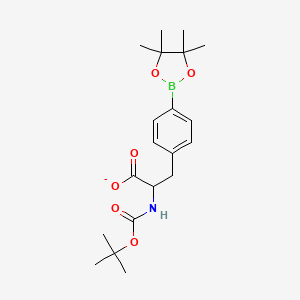
![disodium;[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13406510.png)
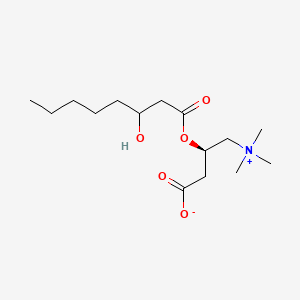
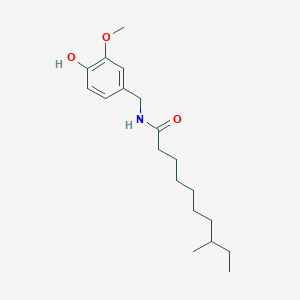
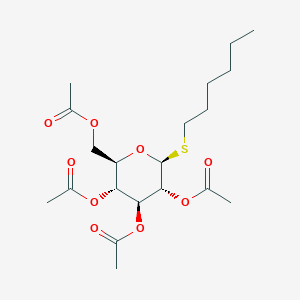
![[(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] octanoate](/img/structure/B13406523.png)
![(3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13406526.png)
